molecular formula C10H3F3O4 B14089625 4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-

4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-

Cat. No.: B14089625
M. Wt: 244.12 g/mol
InChI Key: JWYSQBCTSOVBKJ-UHFFFAOYSA-N
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Description

6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid group at position 3 on the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid typically involves the introduction of fluorine atoms into the chromene structure. One common method is the electrophilic fluorination of a suitable chromene precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for the efficient and controlled introduction of fluorine atoms into the chromene structure, minimizing the formation of by-products and improving yield. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trifluoro-4-oxochromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Amino or thiochromene derivatives.

Scientific Research Applications

6,7,8-trifluoro-4-oxochromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxochromene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different biological properties.

    6,7-difluoro-4-oxochromene-3-carboxylic acid: Contains two fluorine atoms, potentially exhibiting different reactivity and biological activity.

    8-fluoro-4-oxochromene-3-carboxylic acid: Contains a single fluorine atom, with distinct chemical and biological characteristics.

Uniqueness

6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is unique due to the presence of three fluorine atoms, which can significantly enhance its biological activity and metabolic stability compared to its non-fluorinated or partially fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H3F3O4

Molecular Weight

244.12 g/mol

IUPAC Name

6,7,8-trifluoro-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H3F3O4/c11-5-1-3-8(14)4(10(15)16)2-17-9(3)7(13)6(5)12/h1-2H,(H,15,16)

InChI Key

JWYSQBCTSOVBKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)OC=C(C2=O)C(=O)O

Origin of Product

United States

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